3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide
Description
3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2 and an acetamido linker bearing a 4-ethoxyphenoxy moiety at position 2. While its exact therapeutic application remains unspecified in available literature, structural similarities to antibiotics (e.g., ceftazidime) and kinase inhibitors suggest possible roles in antimicrobial or signaling pathway modulation .
Properties
IUPAC Name |
3-[[2-(4-ethoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-24-12-7-9-13(10-8-12)25-11-16(22)21-17-14-5-3-4-6-15(14)26-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJXRMLPDLWXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Propargyl Ethers
The benzofuran scaffold is often synthesized via cyclization of ortho-substituted propargyl ethers. For example, rhodium-catalyzed C–H activation enables the formation of substituted benzofurans from aryl alkynes and phenols. This method offers regioselectivity and compatibility with electron-donating groups, such as the ethoxy substituent in the target compound.
Reaction Conditions :
Catalyst-Free Cyclization
Recent advances highlight catalyst-free benzofuran synthesis using nitro epoxides and hydroxyl-substituted aryl alkynes. This approach avoids metal catalysts, reducing purification complexity.
Example Protocol :
- Substrates: Hydroxyl-substituted aryl alkyne and nitro epoxide.
- Base: Potassium carbonate.
- Solvent: Dimethylformamide.
- Yield: 33–84%.
Functionalization at Position 2: Carboxamide Formation
Amidation of Benzofuran-2-Carboxylic Acid
Benzofuran-2-carboxylic acid serves as a pivotal intermediate. Conversion to the carboxamide is achieved via activation with reagents such as thionyl chloride (to form the acid chloride) followed by reaction with ammonia or amines.
Optimized Protocol :
Transamidation Strategies
Modular approaches employ transamidation to introduce diverse amide groups. For instance, Pd-catalyzed C–H arylation followed by transamidation with 8-aminoquinoline directing groups enables efficient diversification.
Key Steps :
- C–H Arylation : Pd(OAc)₂ catalyzes arylation at position 3.
- Transamidation : Cleave the directing group via N-acyl-Boc-carbamate intermediates.
Functionalization at Position 3: Acetamido Group Introduction
Acylation of 3-Aminobenzofuran-2-Carboxamide
Introducing the acetamido group requires acylation of a 3-amino intermediate.
Synthetic Pathway :
- Nitration/Reduction : Nitrate benzofuran-2-carboxamide at position 3, followed by catalytic hydrogenation (H₂/Pd-C) to yield 3-aminobenzofuran-2-carboxamide.
- Acylation : React with 2-(4-ethoxyphenoxy)acetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
Yield : 65–78% (extrapolated from similar acylations).
Direct C–H Acetamidation
Emerging methodologies leverage directed C–H activation for direct acetamidation. A Pd(II)/N-hydroxyphthalimide system facilitates acetamidation without pre-functionalization.
Conditions :
Optimization and Scale-Up Considerations
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For example, Boc protection of piperazine intermediates in benzofuran derivatives ensures stability during subsequent reactions.
Deprotection : Use methanolic HCl (4 M) at 0°C to avoid side reactions.
Solvent and Temperature Effects
- High-Yield Solvents : Tetrahydrofuran (THF) and dichloromethane (DCM) enhance reaction homogeneity.
- Temperature Control : Exothermic reactions (e.g., acylations) require ice baths to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed C–H Activation | C–H arylation, transamidation | 55–70 | Modular, fewer steps | Requires expensive catalysts |
| Stepwise Amidation/Acylation | Nitration, acylation | 65–78 | High regioselectivity | Multi-step purification |
| Rhodium-Catalyzed Cyclization | Cyclization, functionalization | 30–80 | Broad substrate scope | Moderate yields |
| Catalyst-Free Synthesis | Cyclization without metal catalysts | 33–84 | Cost-effective, eco-friendly | Limited functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenoxy group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various nucleophiles.
Scientific Research Applications
3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs from the provided evidence:
Key Observations :
- Lipophilicity : The ethoxy group in the target compound contrasts with the hydroxyl groups in Compounds k and l, suggesting improved blood-brain barrier penetration or tissue distribution .
- Solubility : Compound l’s carboxylic acid group enhances aqueous solubility, whereas the target’s carboxamide may limit dissolution without formulation aids.
- Therapeutic Implications : Unlike ceftazidime, the target lacks ionizable groups critical for β-lactam antibiotic activity, implying divergent mechanisms .
Research Findings and Hypotheses
Metabolic Stability
The 4-ethoxyphenoxy group may confer resistance to first-pass metabolism compared to hydroxylated analogs (e.g., Compound k), which are prone to glucuronidation . This could extend the target’s half-life in vivo.
Binding Affinity Predictions
Molecular docking studies of benzofuran derivatives suggest that the carboxamide group could engage in hydrogen bonding with kinase ATP pockets, akin to sorafenib. However, the absence of a pyridinium moiety (as in ceftazidime) likely precludes bacterial transpeptidase inhibition .
Q & A
Q. What are the common synthetic routes for 3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step processes:
- Step 1: Preparation of the benzofuran-2-carboxamide core via cyclization of substituted phenols.
- Step 2: Introduction of the 4-ethoxyphenoxyacetamido group via amide coupling using reagents like EDC or DCC to activate carboxylic acids .
- Optimization Strategies:
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.
- Solvent Selection: Use anhydrous DMF or THF to enhance reaction efficiency.
- Purification: Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the benzofuran core and substituents. For example, the ethoxyphenoxy group shows distinct aromatic protons at δ 6.8–7.2 ppm and a triplet for the ethoxy CH2 at δ 4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ at m/z 423.15) .
- HPLC: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water gradient) .
Q. How does the presence of the ethoxyphenoxy group influence the compound's solubility and lipophilicity?
Methodological Answer:
- Lipophilicity: The ethoxy group increases LogP by ~1.5 compared to non-substituted analogs, enhancing membrane permeability. Calculate LogP via software (e.g., ChemAxon) or experimentally via shake-flask method .
- Solubility: Limited aqueous solubility (e.g., <0.1 mg/mL in PBS) due to hydrophobicity. Improve via formulation with co-solvents (e.g., DMSO/PEG 400) or salt formation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro assays?
Methodological Answer:
- Assay Validation: Replicate experiments in orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in IC50 values may arise from off-target effects in cell-based models .
- Structural Confirmation: Verify compound stability under assay conditions (e.g., pH, temperature) using LC-MS to rule out degradation .
- Pathway Analysis: Use transcriptomics or proteomics to identify secondary targets (e.g., unintended kinase inhibition) .
Q. How can computational modeling be applied to predict the binding affinity of this compound to specific enzyme targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the ethoxyphenoxy moiety .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models: Train models on benzofuran derivatives to predict activity against new targets (e.g., anticancer potency) .
Q. What are the critical considerations in designing SAR studies to enhance the compound's therapeutic index?
Methodological Answer:
- Substituent Variation:
- Electron-Donating Groups (e.g., methoxy): Improve target affinity but may reduce metabolic stability.
- Halogenation (e.g., fluorine): Enhance lipophilicity and bioavailability .
- Pharmacokinetic Profiling:
- Toxicity Screening: Use zebrafish or 3D organoid models to mitigate off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
